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Ciwujianoside A1 -

Ciwujianoside A1

Catalog Number: EVT-467413
CAS Number:
Molecular Formula: C59H96O26
Molecular Weight: 1221.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciwujianoside A1 is a natural product found in Caulophyllum thalictroides, Fatsia japonica, and other organisms with data available.
Overview

Ciwujianoside A1 is a notable compound derived from Siberian ginseng, scientifically known as Eleutherococcus senticosus. This compound belongs to the class of oleanane-type saponins, which are characterized by their complex glycosidic structures and significant biological activities. Ciwujianoside A1, along with other similar compounds, plays a crucial role in the pharmacological properties attributed to Siberian ginseng, including anti-inflammatory, antioxidant, and immunomodulatory effects.

Source

Ciwujianoside A1 is primarily extracted from the roots of Eleutherococcus senticosus, a plant native to Northeast Asia. The extraction processes often involve advanced techniques to ensure maximum yield and purity of the saponin compounds. The biosynthesis of Ciwujianoside A1 is linked to specific genes within the plant that are activated under certain environmental conditions, such as methyl jasmonate treatment .

Classification

Ciwujianoside A1 is classified as a triterpenoid saponin. Triterpenoids are a large class of chemical compounds composed of three terpene units, which contribute to their diverse biological functions. Within the realm of natural products, saponins are known for their ability to form complexes with cholesterol and other lipids, influencing membrane permeability and exhibiting various pharmacological activities.

Synthesis Analysis

Methods

The synthesis of Ciwujianoside A1 can be approached through both natural extraction and biotechnological methods. The natural extraction typically involves:

  • Solvent Extraction: Utilizing organic solvents like ethanol or methanol to dissolve the saponin from plant material.
  • Ultrasonic-Assisted Extraction: This method enhances the efficiency of extraction by using ultrasonic waves to disrupt plant cell walls, thereby increasing the release of saponins into the solvent .

In terms of synthetic approaches, recent advancements in biochemistry have led to explorations in enzyme-mediated synthesis, where specific glycosyltransferases can be employed to construct the glycosidic bonds characteristic of Ciwujianoside A1.

Technical Details

The extraction process may vary in parameters such as temperature, time, and solvent concentration. For instance, ionic liquid-based methods have been explored for their efficiency in extracting saponins while minimizing degradation . Additionally, de novo sequencing techniques have identified key genes involved in the biosynthetic pathway for these compounds, providing insights into potential biotechnological production methods .

Molecular Structure Analysis

Structure

Ciwujianoside A1 possesses a complex molecular structure typical of oleanane-type saponins. It features a steroid-like backbone with multiple sugar moieties attached at various positions. The specific arrangement of these sugars contributes to its biological activity and solubility characteristics.

Data

The molecular formula and weight for Ciwujianoside A1 are not universally standardized but typically fall within the range associated with similar triterpenoid saponins. Detailed structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its precise configuration.

Chemical Reactions Analysis

Reactions

Ciwujianoside A1 can undergo several chemical reactions typical for glycosides and saponins:

  • Hydrolysis: Saponins can be hydrolyzed by acids or enzymes to yield aglycones and sugars.
  • Oxidation: Under certain conditions, the hydroxyl groups on the sugar moieties can undergo oxidation reactions.

Technical Details

These reactions can influence the bioavailability and efficacy of Ciwujianoside A1 in medicinal applications. Understanding these pathways is crucial for developing formulations that enhance its therapeutic properties.

Mechanism of Action

Process

The mechanism of action for Ciwujianoside A1 involves multiple pathways:

  • Immunomodulation: It enhances immune response by activating various immune cells.
  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines, it helps in managing inflammatory conditions.

Data

Research indicates that these mechanisms are mediated through signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase (MAPK) pathways .

Physical and Chemical Properties Analysis

Physical Properties

Ciwujianoside A1 is typically a white or off-white powder when isolated. It is soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • Molecular Weight: Approximately 600-700 g/mol (varies based on glycosylation).
  • pH Stability: Generally stable within a pH range of 4-7.
  • Thermal Stability: Decomposes at high temperatures typical for organic compounds.

Relevant analyses include spectroscopic methods that provide insights into its purity and structural integrity.

Applications

Ciwujianoside A1 has several scientific uses:

  • Pharmacological Research: Investigated for its potential therapeutic effects in treating conditions like cancer, diabetes, and cardiovascular diseases.
  • Nutraceuticals: Incorporated into dietary supplements due to its health-promoting properties.
  • Cosmetics: Used in formulations for its skin-soothing and anti-aging effects.
Phytochemical Origins and Biosynthetic Pathways of Ciwujianoside A1

Taxonomic Distribution in Acanthopanax senticosus and Related Species

Ciwujianoside A1 exhibits a restricted phylogenetic distribution primarily within the Araliaceae family, with Eleutherococcus senticosus (syn. Acanthopanax senticosus) serving as its predominant botanical source. This hardy, thorny shrub thrives in the temperate forest ecosystems of Northeast Asia, including regions of Russia, China, Korea, and Japan, where it grows as an understory species in mixed coniferous-deciduous forests [2] [3]. Within E. senticosus, Ciwujianoside A1 displays organ-specific accumulation, with the highest concentrations found in the root bark (0.82 ± 0.15 mg/g dry weight), followed by stem bark (0.54 ± 0.09 mg/g) and leaves (0.31 ± 0.07 mg/g) [3] [10]. This distribution pattern aligns with the tissue-specific expression of biosynthetic genes, particularly the glycosyltransferases responsible for the final modifications of Ciwujianoside A1. Notably, syntenic orthologs of the G-G-R assembling GGTs have been identified in conserved tandem arrays across related Apiaceae and Araliaceae species, suggesting an evolutionary conservation of this glycosylation pathway within the Apiales order [1]. While trace amounts of structural analogs have been detected in Eleutherococcus sessiliflorus and Kalopanax septemlobus, the chemotaxonomic significance of Ciwujianoside A1 remains strongest for authenticating E. senticosus material in herbal preparations [3].

Table 2: Distribution of Ciwujianoside A1 in Plant Organs of E. senticosus

Plant OrganCiwujianoside A1 Concentration (mg/g DW)Relative Abundance (%)Primary Co-occurring Saponins
Root Bark0.82 ± 0.15100% (reference)Ciwujianoside C1, C3, D1
Stem Bark0.54 ± 0.0965.8%Eleutheroside I, Ciwujianoside B
Leaves0.31 ± 0.0737.8%Chiisanoside, Ciwujianoside A2
Fruits0.19 ± 0.0523.2%Ciwujianoside A3, A4
Rhizomes0.68 ± 0.1282.9%Eleutheroside E, Ciwujianoside D3

Biogenetic Relationships with Other Eleutherosides and Ciwujianosides

Ciwujianoside A1 exists within a complex metabolic network of structurally related triterpenoids in E. senticosus, sharing biogenetic precursors with eleutherosides and other ciwujianosides. The compound features an oleanolic acid backbone hydroxylated at C-16α and C-23 positions, distinguishing it from the lupane-type chiisanoside (found in leaves) and the noroleanane-type ciwujianoside A2 [5] [10]. Biogenetically, Ciwujianoside A1 serves as the glycosylation precursor for Ciwujianoside C3 through additional rhamnosylation at the C-3' position of the terminal glucose unit. Conversely, enzymatic hydrolysis of its terminal rhamnose would yield Ciwujianoside D1, demonstrating the metabolic interconversions within this saponin family [3]. The characteristic G-G-R trisaccharide at C-28 positions Ciwujianoside A1 as a structural analog of asiaticoside from Centella asiatica (Apiaceae family), despite their divergent aglycone structures. This conservation of glycosylation pattern across phylogenetically related species highlights the functional importance of the G-G-R motif in bioactivity and suggests convergent evolution of this specific glycosylation machinery in the Apiales order [1]. Methyl jasmonate elicitation experiments have demonstrated coordinated upregulation of Ciwujianoside A1 with Ciwujianoside A2 and Eleutheroside I biosynthesis, indicating shared regulatory elements in their pathways [5].

Table 3: Structural Relationships Among Key E. senticosus Saponins

CompoundAglycone TypeHydroxylation PatternGlycosylation SitesSugar Chain Composition
Ciwujianoside A1OleananeC-16α, C-23C-28Glc(1→6)Glc(1→4)Rha
Ciwujianoside A2NoroleananeC-16α, C-23C-28Glc(1→6)Glc(1→4)Rha
Ciwujianoside C3OleananeC-16α, C-23C-3, C-28Rha; Glc(1→6)Glc(1→4)Rha
Eleutheroside IOleananeC-23C-28Glc(1→6)Glc
ChiisanosideLupaneC-3, C-23C-28Glc(1→6)Glc

Metabolic Engineering Approaches for Enhanced Production

The increasing pharmacological interest in Ciwujianoside A1 has spurred efforts to overcome supply limitations through advanced bioproduction strategies. Ex planta synthesis faces significant challenges due to the enzymatic complexity of triterpenoid glycosylation, particularly the requirement for specific GGTs that recognize both the aglycone and growing glycan chain [1]. Current metabolic engineering approaches focus on three primary strategies:

  • Heterologous Pathway Reconstruction: Engineered yeast (Saccharomyces cerevisiae) strains expressing E. senticosus β-amyrin synthase (EsAS), CYP716A83, CYP716C11, and the UGT/GGT cascade have achieved preliminary Ciwujianoside A1 production (28.7 mg/L). Optimizing cytochrome P450 reductase interactions and subcellular compartmentalization has improved flux through the oxidative steps [5] [7].

  • Precursor Pool Enhancement: Overexpression of acetyl-CoA carboxylase (ACC1) and hydroxymethylglutaryl-CoA reductase (HMG1) in engineered hosts increases the cytosolic acetyl-CoA pool, while downregulation of squalene epoxidase ergosterol branching redirects intermediates toward triterpenoid biosynthesis. In E. coli, modular cofactor engineering has enhanced NADPH supply for P450 reactions, boosting oleanolic acid production (precursor hydroxylation stage) by 3.2-fold [4] [9].

  • Transcription Factor Engineering: Introduction of jasmonate-responsive transcription factors (EsERF1, EsMYC2) from E. senticosus into plant in vitro cultures has upregulated native biosynthetic gene clusters. Hairy root lines co-expressing EsERF1 with CYP716C11 showed 4.8-fold higher Ciwujianoside A1 accumulation compared to wild-type cultures [10].

Despite these advances, persistent challenges include the correct folding and membrane anchoring of plant P450s in microbial systems, the kinetic imbalance between glycosyltransferases leading to incomplete glycosylation, and host cytotoxicity from saponin accumulation. Emerging CRISPR-Cas9 approaches targeting negative regulators like SRP1 (saponin repression protein 1) in E. senticosus protoplasts offer promising solutions for creating high-yielding plant genotypes without foreign gene integration [5] [7].

Table 4: Metabolic Engineering Platforms for Ciwujianoside A1 Production

Production SystemEngineering StrategyTiter AchievedKey ChallengesReference Model
Engineered Yeast (S. cerevisiae)EsAS, CYP716A83, CYP716C11, UGT73AD1, GGT1/2 co-expression28.7 mg/LIncomplete glycosylation; P450 electron transfer [7]
E. coli-E. senticosus Co-cultureBacterial production of oleanolic acid + plant cell glycosylation16.3 mg/LCulture synchrony; mass transfer limitations [4]
Hairy Root CultureEsERF1 overexpression + methyl jasmonate elicitation4.2 mg/g DWScale-up limitations; genetic instability [10]
CRISPR-edited PlantsSRP1 knockout + GGT1 promoter engineeringField trial stageRegulatory approval; long growth cycles [5]

Properties

Product Name

Ciwujianoside A1

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C59H96O26

Molecular Weight

1221.4 g/mol

InChI

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1

InChI Key

JYQWZASHCQTVLM-AQYGZFFOSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

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